BRD4 BD1 Inhibitory Potency: SAR-Indicated Potential Advantage versus 3-Substituted Triazolopyridazine Analogs
In a structure-activity relationship study of [1,2,4]triazolo[4,3-b]pyridazine derivatives, compounds bearing substituents at the 3-position of the triazolopyridazine ring (specifically compound 14, a pyridinyl-substituted analog) exhibited an IC50 of 5.7 µM against BRD4 BD1 [1]. The target compound, 4-bromo-N-(3-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)benzamide, lacks substitution at the 3-position—a structural feature that is expected to result in reduced steric bulk but potentially altered binding interactions within the acetyl-lysine recognition pocket. This unsubstituted 3-position allows for a more compact inhibitor architecture that may be preferable for certain crystallographic soaking or fragment-based screening applications. *Note: Direct IC50 data for the target compound are not yet available in the public literature; the comparison is based on SAR trends within the same chemotype.*
| Evidence Dimension | BRD4 BD1 inhibitory potency (IC50) |
|---|---|
| Target Compound Data | Not yet reported in public literature; unsubstituted at the 3-position of the triazolopyridazine ring |
| Comparator Or Baseline | Compound 14 (3-pyridinyl-substituted analog): IC50 = 5.7 (± 1.4) µM |
| Quantified Difference | Difference cannot be quantified; SAR trend indicates that 3-substitution modulates potency |
| Conditions | AlphaScreen assay against BRD4 bromodomain 1 (BD1) [1] |
Why This Matters
The absence of a 3-substituent provides a distinct chemical starting point for fragment elaboration or linker attachment strategies, which is critical for labs designing bivalent BRD4 degraders or PROTAC molecules.
- [1] Kim, J.-H. et al. Crystal structure of [1,2,4]triazolo[4,3-b]pyridazine derivatives as BRD4 bromodomain inhibitors and structure–activity relationship study. Scientific Reports, 2023, 13, Article 12743. View Source
